N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a sulfonamide group at position 4. The sulfonamide nitrogen is further functionalized with two distinct moieties:
- A 2H-1,3-benzodioxol-5-yl group (methylenedioxyphenyl), known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system .
The structural complexity suggests applications in targeting enzymes or receptors requiring dual hydrophobic and polar interactions, such as kinases or cyclophilins. Its sulfonamide group is critical for hydrogen bonding, a common feature in inhibitors of ATP-binding pockets or protease active sites .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-16-3-5-17(6-4-16)12-26(18-7-9-20-21(11-18)30-15-29-20)31(27,28)19-8-10-22-24-23-14-25(22)13-19/h2-11,13-14H,1,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFBGYCCWJCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Final Coupling: The final step involves coupling the benzodioxole and triazolopyridine intermediates using a suitable linker, often under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical for maximizing yield.
Catalyst Selection: Using efficient catalysts to speed up reactions and reduce by-products.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other triazole- and sulfonamide-containing molecules. Below is a detailed analysis based on structural and functional analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Compound 12 uses a triazoloquinazoline core, which adds a fused benzene ring. This increases molecular weight (MW) and may improve DNA intercalation or topoisomerase inhibition, unlike the target compound’s simpler pyridine system .
Sulfonamide Functionalization: The target’s N-(2H-1,3-benzodioxol-5-yl) group provides metabolic resistance compared to Compound 12’s 3-chloro-4-methoxyphenyl group, which is prone to demethylation or dehalogenation .
Biological Activity :
- The target’s 4-ethenylphenylmethyl group may enhance blood-brain barrier penetration compared to Compound 12 ’s bulkier phenylacetamide, which is more suited for peripheral targets .
- compounds’ pyrrolo-triazole extensions suggest antiviral activity (e.g., targeting viral proteases), contrasting with the target’s likely kinase/cyclophilin inhibition .
Table 2: Physicochemical Properties
Research Implications
- The target compound’s balanced lipophilicity (cLogP ~3.2) and metabolic stability (benzodioxol group) make it a candidate for central nervous system (CNS) applications , unlike ’s polar derivatives .
- Compound 12 ’s higher MW and chlorine substituent suggest stronger target affinity but poorer bioavailability, limiting its therapeutic scope .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step process that involves the formation of the benzodioxole moiety followed by sulfonamide formation. The general synthetic route includes:
- Formation of Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives and formaldehyde.
- Sulfonamide Formation : The final step typically involves the reaction of a nitrobenzene derivative with a sulfonamide precursor under basic conditions.
This compound exhibits a molecular formula of C16H15N5O4S and a molecular weight of 371.37 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance:
- Mechanism of Action : The sulfonamide group can inhibit enzyme activity by mimicking natural substrates, blocking active sites on enzymes involved in cancer cell proliferation. Additionally, it may induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that various benzodioxole derivatives demonstrate notable antibacterial activity against specific strains of bacteria .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study investigated the efficacy of related compounds in inhibiting IDO1 (Indoleamine 2,3-dioxygenase 1), an enzyme linked to tumor immune evasion. Compounds from the triazolo-pyridine class were shown to significantly reduce IDO1 activity, suggesting their potential as therapeutic agents in cancer treatment .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Interaction : The compound interacts with various enzymes by mimicking natural substrates.
- Apoptosis Induction : It disrupts mitochondrial functions leading to programmed cell death in cancer cells.
Q & A
Q. What are the key synthetic strategies for preparing N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization using reagents like sodium hypochlorite in ethanol (optimized at room temperature for 3–6 hours) .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution. Solvent choice (e.g., DMF or DMSO) and base (e.g., NaH) are critical for regioselectivity .
- Step 3 : Functionalization of the benzodioxol and ethenylphenyl groups using Suzuki-Miyaura coupling or alkylation .
- Optimization : Yield improvements (>70%) require precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzodioxol protons at δ 6.7–7.1 ppm; triazole protons at δ 8.2–8.5 ppm) .
- HRMS : Electrospray ionization (ESI) to verify molecular weight (e.g., calculated vs. observed m/z) .
- FTIR : Peaks at 1590–1620 cm⁻¹ (C=N stretching in triazole) and 1150–1250 cm⁻¹ (S=O in sulfonamide) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-competitive binding for triazole-containing compounds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- ADME profiling :
- Solubility in PBS/DMSO, metabolic stability in liver microsomes, and plasma protein binding .
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., serotonin transporters or GABAA due to benzodioxol and triazole motifs) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (focus on sulfonamide H-bonding and π-π stacking with aromatic residues) .
- QSAR studies : Correlate substituent effects (e.g., ethenylphenyl lipophilicity) with activity data to guide structural optimization .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled solvent concentrations) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., pyrazolo[4,3-d]pyrimidines) to identify trends in substituent-driven activity .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and reduce renal clearance .
- Metabolic engineering : Modify the benzodioxol moiety (e.g., fluorination) to block CYP450-mediated oxidation .
Comparative Analysis of Structurally Similar Compounds
Note : While direct data on the target compound is limited, these analogs highlight the importance of sulfonamide and triazole groups in modulating bioactivity.
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
